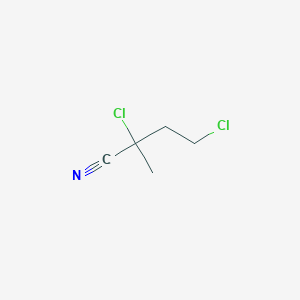
2,4-Dichloro-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-2-methylbutanenitrile is an organic compound with the molecular formula C5H7Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-2-methylbutanenitrile typically involves the chlorination of 2-methylbutanenitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CN} + \text{Cl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{Cl}_2)(\text{CH}_3)\text{CN} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-2-methylbutanoic acid.
Reduction: Formation of 2,4-dichloro-2-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-2-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2-methylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The chlorine atoms can participate in electrophilic reactions, leading to the formation of reactive intermediates that can affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobutanenitrile: Similar structure but lacks the methyl group.
2,4-Dichloro-2-methylpentanenitrile: Similar structure with an additional carbon in the backbone.
2,4-Dichloro-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
2,4-Dichloro-2-methylbutanenitrile is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
89215-42-9 |
|---|---|
Molecular Formula |
C5H7Cl2N |
Molecular Weight |
152.02 g/mol |
IUPAC Name |
2,4-dichloro-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Cl2N/c1-5(7,4-8)2-3-6/h2-3H2,1H3 |
InChI Key |
SRWYIUOOWAXFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



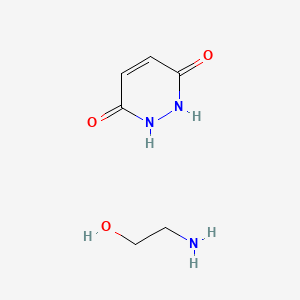
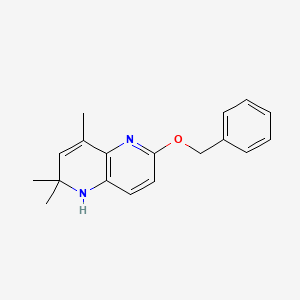
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
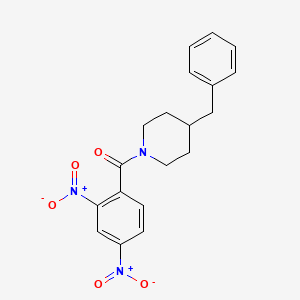

![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
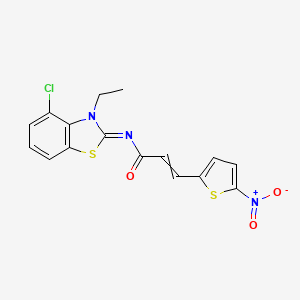

![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)
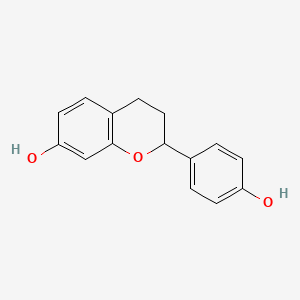
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)

![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
